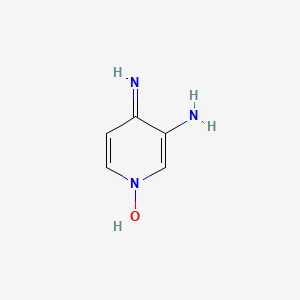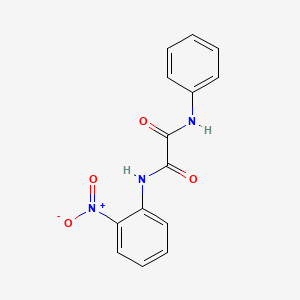
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole
概要
説明
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole is a complex organic compound featuring a tert-butyldimethylsilyl ether group and a trityl-protected imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole typically involves multiple steps. The process begins with the protection of the imidazole nitrogen using a trityl chloride reagent. Subsequently, the hydroxyl group is introduced via a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The trityl group can be removed under reducing conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Imidazole N-oxide derivatives.
Reduction: De-tritylated imidazole derivatives.
Substitution: Derivatives with different functional groups replacing the silyl ether.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, providing stability against various reagents.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The trityl group provides steric hindrance, protecting the imidazole ring, while the silyl ether group offers stability against hydrolysis and other reactions. The compound can act as a ligand, binding to metal ions or enzymes, influencing their activity.
類似化合物との比較
4-(2-((Trimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
1-Trityl-1H-imidazole: Lacks the silyl ether group.
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-imidazole: Similar but without the trityl protection.
Uniqueness: The presence of both the tert-butyldimethylsilyl and trityl groups makes this compound unique, providing enhanced stability and protection compared to similar compounds.
This detailed overview provides a comprehensive understanding of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole, highlighting its synthesis, reactions, applications, and uniqueness
特性
IUPAC Name |
tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJSLKMCHKRUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)




![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)







